3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with an iodine atom at the 3-position and an isopropyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method is the reaction of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrrolo[3,2-c]pyridine derivative.
Scientific Research Applications
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The pyrrolo[3,2-c]pyridine core can interact with various biological pathways, potentially modulating signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Another iodinated pyrrolo[3,2-c]pyridine derivative with similar chemical properties.
3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: A compound with a triisopropylsilanyl group instead of an isopropyl group.
6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: A related compound with a chlorine atom at the 6-position.
Uniqueness
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both an iodine atom and an isopropyl group, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Biological Activity
3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes an iodine atom and an isopropyl group attached to the pyrrolo[3,2-c]pyridine framework. Its molecular formula is CHIN, with a molecular weight of approximately 244.03 g/mol. The presence of halogen atoms in its structure contributes to its unique reactivity and biological interactions.
Research indicates that this compound may function as a negative allosteric modulator in various biochemical pathways. This means it can bind to a site other than the active site on a receptor or enzyme, thereby altering the activity of that target without directly blocking it. Studies have shown that it affects dopamine receptors, demonstrating both affinity and cooperativity with dopamine binding .
Enzyme Inhibition
One of the significant biological activities of this compound is its role in enzyme inhibition. It has been shown to interact with various enzymes involved in cancer pathways, particularly those linked to the HGF/MET signaling pathway. This pathway is crucial in many types of cancers, making it a target for therapeutic intervention .
Receptor Modulation
The compound has been studied for its effects on dopamine receptors (DR and DR). It exhibits a selective binding profile that suggests potential therapeutic applications in neuropharmacology. For instance, it has been found to decrease dopamine potency while also reducing maximal responses in certain assays, indicating its role as a negative modulator .
Table 1: Biological Activity Data
Activity Type | Target | Affinity (K) | Cooperativity (α) | Reference |
---|---|---|---|---|
Enzyme Inhibition | HGF/MET Pathway | Not specified | Not specified | |
Receptor Modulation | DR | 14 μM | 0.31 | |
Receptor Modulation | DR | 13 μM | 0.29 |
Case Studies
Case Study 1: Cancer Therapeutics
In a study focused on the HGF/MET signaling pathway, derivatives of pyrrolo[3,2-c]pyridine were evaluated for cytotoxic activity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
Case Study 2: Neuropharmacological Applications
Another investigation assessed the effects of this compound on dopamine receptor signaling. The compound was shown to modulate dopamine efficacy differently across various signaling endpoints, indicating its complex role in neuropharmacology .
Properties
IUPAC Name |
3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2/c1-7(2)13-6-9(11)8-5-12-4-3-10(8)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBQNOQVXSZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CN=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.